molecular formula C21H17N3OS B2744668 5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 189372-24-5

5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2744668
CAS No.: 189372-24-5
M. Wt: 359.45
InChI Key: OYGRFXCVIXBGAX-UHFFFAOYSA-N
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Description

5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Target of Action

A structurally similar compound, a benzothiazole derivative, has been found to inhibit monoamine oxidase b (mao-b), a key enzyme involved in the metabolism of dopamine in the brain . This suggests that the compound could potentially target similar enzymes or pathways.

Mode of Action

The structurally similar benzothiazole derivative mentioned earlier was found to inhibit mao-b in a competitive and reversible manner . This suggests that the compound could potentially interact with its target in a similar way, binding to the active site of the enzyme and preventing its normal function.

Biochemical Pathways

Inhibition of mao-b, as seen with the structurally similar compound, would affect the metabolic pathway of dopamine, potentially leading to increased levels of this neurotransmitter in the brain . This could have downstream effects on mood regulation and other neurological functions.

Pharmacokinetics

The structurally similar benzothiazole derivative was found to have appropriate blood-brain barrier (bbb) permeability , suggesting that the compound could potentially have similar properties, allowing it to reach its target in the brain.

Result of Action

The inhibition of mao-b by the structurally similar compound resulted in neuroprotective effects and anti-neuroinflammatory ability . This suggests that the compound could potentially have similar effects, contributing to the protection of neurons from damage and reducing inflammation in the brain.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its biological activity, developing new synthesis methods, or investigating its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(benzyloxy)benzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.

    Substitution: The benzyloxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring is particularly notable for its stability and ability to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-phenyl-3-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)17-11-13-19(14-12-17)25-15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRFXCVIXBGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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